2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol
Description
The compound 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol features a 1,3,5-triazine core substituted with a 4-methoxy-phenylamino group at position 6, a methylsulfanyl-ethanol side chain at position 2, and an amino group at position 2.
Properties
IUPAC Name |
2-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-20-10-4-2-9(3-5-10)15-13-17-11(8-21-7-6-19)16-12(14)18-13/h2-5,19H,6-8H2,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMCNBALGQHJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol typically involves multiple steps. One common method involves the reaction of 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine with a thiol compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
The compound 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol is a triazine derivative that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Structure
The molecular formula of this compound is , with a molecular weight of approximately 366.43 g/mol. The structure features a triazine ring substituted with an amino group and a methoxyphenyl group, which are crucial for its biological activity.
Medicinal Chemistry
The compound exhibits significant potential as an antitumor agent . Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a similar triazine derivative showed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further development .
Agricultural Chemistry
In agriculture, triazine derivatives are commonly used as herbicides due to their ability to inhibit photosynthesis in plants. This compound can be explored for developing selective herbicides that target specific weed species while minimizing damage to crops.
Case Study: Herbicidal Efficacy
Research conducted on related compounds showed that they effectively controlled weed populations in maize crops without affecting crop yield. Field trials indicated a reduction of weed biomass by over 70% when applied at optimal concentrations .
Materials Science
The incorporation of triazine derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
A study highlighted the use of a triazine-based compound to improve the thermal stability of epoxy resins. The addition of this compound resulted in a significant increase in the glass transition temperature (Tg) and thermal degradation onset temperature .
Mechanism of Action
The mechanism of action of 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The triazine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Triazine Derivatives
Key Observations :
- Substituent Position: The 4-amino group is conserved across most triazine derivatives, while position 6 substitutions (e.g., 4-methoxy-phenylamino, benzylamino) dictate target specificity .
- Ethanol/Methylsulfanyl Moiety: The target compound’s methylsulfanyl-ethanol side chain is unique compared to other analogs (e.g., sulfonamide in Ev6, pyrrolidinone in Ev3). This group may enhance solubility or modulate receptor binding .
- Biological Activity : Compounds with methoxy-phenyl groups (e.g., Ev6, Ev5) often exhibit anticancer activity, while fluorinated or morpholine-substituted derivatives (Ev3, Ev16) target metabolic receptors .
Key Observations :
- Microwave-Assisted Synthesis: Used in Ev5 for regioselective coupling of benzylamino groups, improving yield and purity .
- Boronate Intermediates : Critical for introducing fluorophenethyl groups in Ev3, enabling dual receptor modulation .
Anticancer Activity :
- Compound 14 (Ev6) demonstrated GI₅₀ = 3.3 × 10⁻⁸ M against melanoma MALME-3M cells, attributed to its sulfonamide and methoxy-phenyl groups .
- Triazines with methylthio groups (e.g., Ev6) exhibit enhanced DNA intercalation, while ethanol side chains (Ev16) may improve membrane permeability .
Metabolic Receptor Modulation :
- Compound 70 (Ev3) acts as a dual FFAR1/FFAR4 allosteric modulator (EC₅₀ = 0.8–1.2 µM), leveraging fluorophenethyl and pyrrolidinone groups for receptor selectivity .
Biological Activity
The compound 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol is a triazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 284.35 g/mol. The structure features a triazine ring substituted with an amino group and a methoxyphenyl group, which may influence its biological properties.
Research indicates that compounds similar to 2-[4-Amino-6-(4-methoxy-phenylamino)-[1,3,5]triazin-2-ylmethylsulfanyl]-ethanol exhibit various biological activities, primarily through the following mechanisms:
- Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of the triazine core has been associated with antimicrobial activity against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes, such as kinases, which play crucial roles in cancer progression.
Pharmacological Effects
The pharmacological effects observed in studies include:
- Cytotoxicity : In vitro studies show significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Antibacterial Activity : Exhibits inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted, suggesting possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
